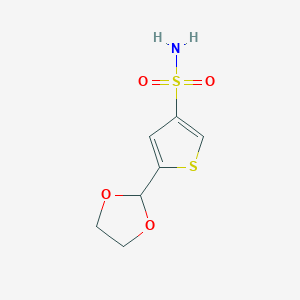

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide” is a chemical compound with a molecular weight of 254.71 . It is closely related to “5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde”, which has a molecular weight of 184.22 .

Molecular Structure Analysis

The InChI code for “5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide” is1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Organic Semiconductors and Optoelectronics

Thiophene derivatives play a crucial role in organic electronics due to their π-conjugated structures. 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide can be incorporated into organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its electron-rich thiophene core facilitates charge transport, making it suitable for use in these devices .

Corrosion Inhibition

Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry and material science. The presence of sulfur atoms in the thiophene ring enhances their ability to protect metals from corrosion. Researchers can explore the potential of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide as a corrosion inhibitor for specific applications .

Pharmacological Properties

Thiophene-based compounds exhibit diverse pharmacological effects. While the specific properties of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide need further investigation, other thiophene derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities. For instance, suprofen (with a 2-substituted thiophene framework) serves as a nonsteroidal anti-inflammatory drug .

Synthetic Intermediates

Researchers can utilize 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, enabling the creation of novel compounds with tailored properties. For instance, it could serve as a precursor for drug development or other specialized applications .

Fluorescent Probes and Sensors

Given its unique structure, this compound might find applications as a fluorescent probe or sensor. Researchers can explore its interaction with specific analytes (e.g., metal ions, biomolecules) and design sensitive detection systems. Investigating its fluorescence properties could lead to innovative diagnostic tools .

Metal Complexation and Catalysis

Thiophene derivatives often act as ligands in metal complexes. Researchers can explore the coordination chemistry of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide with transition metals. Additionally, its sulfonamide group may participate in catalytic reactions, making it an interesting candidate for homogeneous or heterogeneous catalysis .

Propiedades

IUPAC Name |

5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVBIRQMHQOAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CS2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)

![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)

![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)

![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)

![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)